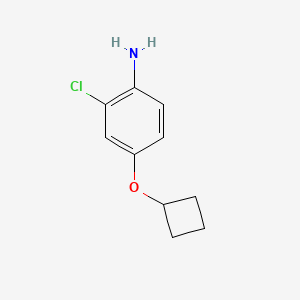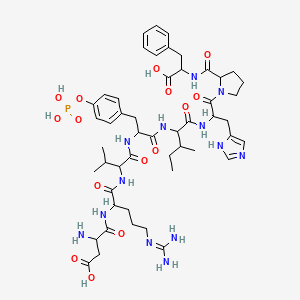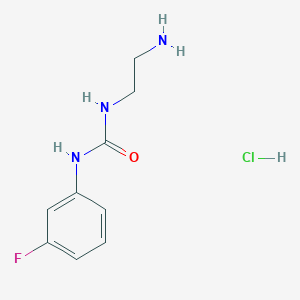
6-(3-Ethoxyphenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Ethoxyphenyl)pyridin-3-amine: is an organic compound with the molecular formula C13H14N2O It consists of a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a 3-ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amination of 6-(3-Ethoxyphenyl)pyridine
Starting Material: 6-(3-Ethoxyphenyl)pyridine
Reagent: Ammonia or an amine source
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogenation under mild conditions
-
Nucleophilic Aromatic Substitution
Starting Material: 6-(3-Ethoxyphenyl)-3-chloropyridine
Reagent: Ammonia or primary amine
Conditions: Elevated temperature and pressure
Industrial Production Methods
Industrial production of 6-(3-Ethoxyphenyl)pyridin-3-amine typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Aqueous or organic solvents, elevated temperatures
Products: Oxidized derivatives such as nitro compounds or carboxylic acids
-
Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Solvents like ethanol or ether, room temperature
Products: Reduced derivatives such as amines or alcohols
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Conditions: Solvents like dichloromethane, room temperature to reflux
Products: Substituted pyridines or phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(3-Ethoxyphenyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of 6-(3-Ethoxyphenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, ion channels, and G-protein-coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Ethoxyphenyl)pyridin-3-amine
- 6-(3-Methoxyphenyl)pyridin-3-amine
- 6-(3-Ethoxyphenyl)pyridin-2-amine
Uniqueness
6-(3-Ethoxyphenyl)pyridin-3-amine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the amino group on the pyridine ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, medicinal chemistry, and industrial applications. Further research into its properties and applications could lead to new discoveries and innovations.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
6-(3-ethoxyphenyl)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)13-7-6-11(14)9-15-13/h3-9H,2,14H2,1H3 |
Clé InChI |
ALUFUHJLNAVSDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
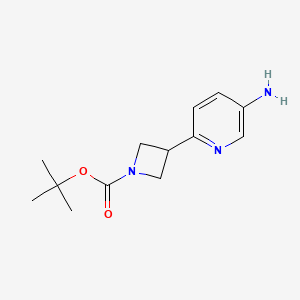

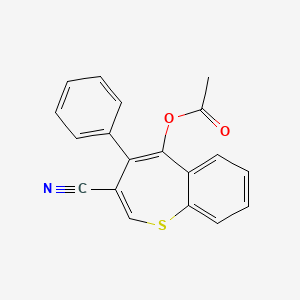
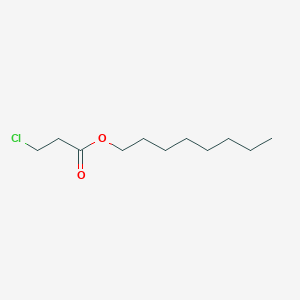


amine](/img/structure/B12084484.png)

